4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-19(26-18)25-15-7-10-22(11-8-15)27(23,24)16-4-3-9-20-12-16/h3-6,9,12,15H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCVFNKCJDERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, mechanism of action, and pharmacokinetics of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Attachment of the Pyridine Ring : Sulfonylation reactions are employed where a sulfonyl chloride derivative of pyridine reacts with the piperidine ring.
- Formation of the Benzo[d]thiazole Ring : The benzo[d]thiazole structure is synthesized and linked to the piperidine ring through ether bond formation.
Antimicrobial Activity
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, suggesting its potential as an anti-tubercular agent. The compound's mechanism involves inhibiting the growth of this bacterium, which is critical in treating tuberculosis infections.
Additionally, related compounds in the benzo[d]thiazole class have been evaluated for their antimicrobial properties against various pathogens. For instance, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of activity .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. Studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of leukemia cell lines and solid tumors . Specifically, some derivatives demonstrated significant antiproliferative activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells.
The primary target for this compound is believed to be linked to its ability to interfere with essential cellular processes in pathogens. The compound's action may involve:
- Inhibition of Protein Synthesis : Similar compounds have shown to disrupt protein synthesis pathways in bacteria.
- Interference with Nucleic Acid Production : Some studies suggest that these compounds can inhibit nucleic acid synthesis, further hampering bacterial growth.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacokinetic behavior in vivo.
Case Studies
Several case studies have highlighted the efficacy of benzo[d]thiazole derivatives in clinical settings:
- Tuberculosis Treatment : A study demonstrated that a benzo[d]thiazole derivative significantly reduced Mycobacterium tuberculosis load in infected models.
- Cancer Cell Line Studies : Compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
Comparison with Similar Compounds
Structural and Functional Analogues of Benzothiazole Derivatives
Key Observations :
Substituent Effects on Receptor Selectivity: Methyl groups at the 4,7-positions of benzothiazole (target compound) are associated with moderate D4R potency loss but retained selectivity over D2R and D3R, suggesting utility in CNS disorders requiring receptor-specific targeting . Replacing the pyridin-3-ylsulfonyl group with bulkier substituents (e.g., quinolin-8-ylsulfonyl in Compound D ) may enhance anticancer activity but reduce solubility.
Sulfonyl Group Modifications: The pyridin-3-ylsulfonyl group in the target compound contrasts with the tosyl group in Compound 6 and the quinolin-8-ylsulfonyl group in Compound D . These variations influence pharmacokinetic properties (e.g., plasma half-life) and target engagement.
Therapeutic Applications: Antiplatelet agents like Compound 2 prioritize sulfonamide-linked piperidine scaffolds for prolonged activity, whereas anticancer analogs (e.g., Compound C ) focus on chromenone cores for cytotoxicity.
Pharmacological and Computational Insights
- Receptor Binding : Molecular docking studies (e.g., GOLD software ) could predict the target compound’s interaction with D4R, leveraging its methyl-substituted benzothiazole for hydrophobic interactions.
- Antimicrobial Potential: Benzothiazole derivatives with sulfonyl-piperidine motifs (e.g., Compound 6 ) show enhanced activity against Gram-positive bacteria, suggesting the target compound may share similar mechanisms.
Q & A
Q. What are the optimized synthetic routes for 4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole?
- Methodological Answer : The compound can be synthesized via nickel-catalyzed cross-coupling reactions. Use 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand under microwave-assisted or conventional heating (60–80°C) to couple 2-substituted benzo[d]thiazole derivatives with aryl/alkenyl aluminum reagents, achieving yields of 41–94% . For the piperidin-4-yloxy moiety, reflux 0.001 mol of the intermediate with substituted benzaldehyde in ethanol containing 5 drops of glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. Compare experimental chemical shifts with theoretical values (e.g., pyridin-3-ylsulfonyl protons resonate at δ 7.8–8.5 ppm). HPLC with a C18 column (98–99% purity, retention time 8–12 minutes in acetonitrile/water) validates purity . For sulfur-containing groups, FT-IR (ν 650–750 cm⁻¹ for C-S stretching) and HRMS (m/z accuracy < 2 ppm) provide additional confirmation .
Q. How can reaction yields be improved during the synthesis of the benzo[d]thiazole core?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading. For example, using microwave irradiation (100–150 W, 80°C) instead of conventional heating reduces reaction time by 50% and improves yields by 15–20% . Pre-activation of aluminum reagents with 1,2-dichloroethane enhances coupling efficiency .
Advanced Research Questions
Q. How to resolve contradictions in NMR data for structural elucidation?
- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the piperidin-4-yloxy oxygen (δ 4.7 ppm) and benzo[d]thiazole C2 confirm the ether linkage . Compare experimental data with structurally analogous compounds (e.g., 2-((1-(pyrimidin-2-yl)piperidin-4-yl)oxy) derivatives) to validate assignments .
Q. What crystallographic methods are recommended for determining its 3D structure?
- Methodological Answer : Use X-ray crystallography with PHENIX for structure refinement and Phaser-2.1 for molecular replacement. Optimize crystal growth via vapor diffusion (e.g., 20% PEG 8000 in 0.1 M HEPES pH 7.5). Resolve phase ambiguities using single-wavelength anomalous dispersion (SAD) with a selenium derivative .
Q. How to design experiments to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer : Systematically modify substituents (e.g., replace pyridin-3-ylsulfonyl with 4-fluorobenzyl) and test in bioassays. For antitubercular activity, use microdilution assays (MIC against Mycobacterium tuberculosis H37Rv) and compare with derivatives like 2-(1-((5-nitrofuran-2-yl)methyl)piperidin-4-yl)thiazole . Assess metabolic stability via CYP450 inhibition assays (e.g., CYP3A4/2D6) .
Q. What computational approaches are used to predict binding affinity with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) into target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Prepare the ligand’s 3D structure using Open Babel (MMFF94 force field) and simulate binding modes with a 10 Å grid box around the active site. Validate docking poses via MD simulations (GROMACS) over 100 ns .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., Middlebrook 7H9 broth for mycobacterial growth). Cross-validate using orthogonal methods: Alamar Blue assay for viability and CFU counting for bactericidal effects. Analyze batch-to-batch variability in compound purity via LC-MS .
Data Analysis and Contradiction Resolution
Q. How to analyze conflicting solubility and stability data under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–10, 37°C) using UV-Vis spectroscopy (λmax = 270–300 nm). For low solubility, employ co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles (e.g., PLGA encapsulation). Compare with analogs like 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole, which shows high GI absorption but poor BBB penetration .
Q. What strategies mitigate side reactions during the synthesis of sulfonamide-linked derivatives?
- Methodological Answer :
Use scavenger resins (e.g., QuadraPure™) to remove excess sulfonyl chloride. Monitor reactions via TLC (silica gel 60 F₂₅₄, ethyl acetate/hexane 1:1) and quench with aqueous NaHCO₃ to prevent over-sulfonylation. For byproducts like disulfides, add 1% hydroquinone as a radical inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
